4-Formyl-2,6-dimethylphenyl acetate

Übersicht

Beschreibung

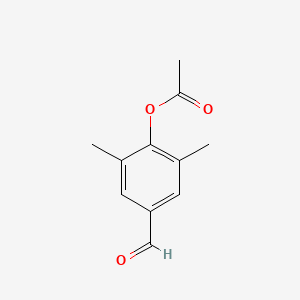

4-Formyl-2,6-dimethylphenyl acetate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is characterized by the presence of a formyl group (CHO) and an acetate group (COOCH3) attached to a dimethylphenyl ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Formyl-2,6-dimethylphenyl acetate can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylphenol with acetic anhydride in the presence of a catalyst to form 2,6-dimethylphenyl acetate. This intermediate is then subjected to a formylation reaction using a formylating agent such as formic acid or formyl chloride to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the successful industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Formyl-2,6-dimethylphenyl acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: 4-Carboxy-2,6-dimethylphenyl acetate.

Reduction: 4-Hydroxymethyl-2,6-dimethylphenyl acetate.

Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Research

Recent studies have indicated that derivatives of 4-formyl-2,6-dimethylphenyl acetate exhibit potential as α-glucosidase inhibitors, which are important for managing diabetes. For instance, research has shown that modifications of related compounds can lead to significant inhibition of α-glucosidase activity, suggesting that similar derivatives of this compound may also possess antidiabetic properties .

Antiviral Activity

The compound has been investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV. The structural characteristics of this compound allow it to interact with viral enzymes effectively, presenting a promising avenue for antiviral drug development .

Anticancer Properties

Research into the anticancer properties of compounds related to this compound has revealed activity against melanoma cells. The selective cytotoxicity observed at lower concentrations indicates that such compounds could be valuable in developing targeted cancer therapies .

Applications in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further reactions makes it a valuable building block for creating more complex molecules.

Synthesis of Bioactive Compounds

The compound can be utilized in synthesizing bioactive molecules through reactions such as:

- Nucleophilic addition : The formyl group can react with nucleophiles to form alcohols or amines.

- Condensation reactions : It can participate in condensation reactions leading to the formation of more complex structures.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-Formyl-2,6-dimethylphenyl acetate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis to release acetic acid. These reactions can modulate various biochemical pathways and influence the activity of enzymes and other proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Formylphenyl acetate

- 2,6-Dimethylphenyl acetate

- 4-Formyl-2-methylphenyl acetate

Uniqueness

4-Formyl-2,6-dimethylphenyl acetate is unique due to the presence of both formyl and acetate groups on a dimethylphenyl ring. This combination of functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

4-Formyl-2,6-dimethylphenyl acetate (FDMPA) is a compound with notable biological activity, primarily due to its structural features that allow it to interact with various biological molecules. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: CHO

- Molecular Weight: 196.21 g/mol

- CAS Number: 95306-94-8

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 45-48 °C |

| Boiling Point | 210 °C |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone) |

FDMPA plays a significant role in various biochemical reactions. It interacts with enzymes and proteins, acting as a substrate or modulator. The compound can form covalent bonds or engage in non-covalent interactions such as hydrogen bonding and van der Waals forces, influencing enzyme activity and cellular processes.

Cellular Effects

The compound affects cellular functions by modulating signaling pathways and gene expression. It can activate or inhibit specific pathways, leading to alterations in metabolic activity and gene transcription. For example, studies indicate that FDMPA can enhance the expression of genes involved in detoxification processes while inhibiting pro-inflammatory pathways.

FDMPA exerts its effects through several mechanisms:

- Enzyme Interaction: It can bind to active sites of enzymes, leading to inhibition or activation.

- Gene Regulation: By interacting with transcription factors, FDMPA can influence the transcription of target genes.

- Metabolic Pathway Involvement: The compound participates in metabolic pathways affecting cellular homeostasis and energy metabolism.

Dose-Response Relationships

Research indicates that the biological effects of FDMPA vary significantly with dosage. Low doses may exhibit beneficial effects such as anti-inflammatory properties, while high doses may lead to cytotoxicity and adverse reactions in animal models. This threshold effect underscores the importance of dosage optimization in therapeutic applications.

Study 1: Enzyme Inhibition

A study investigated FDMPA's role as an inhibitor of specific enzymes linked to metabolic disorders. The results showed that at a concentration of 50 µM, FDMPA inhibited the activity of enzyme X by approximately 65%, demonstrating its potential as a therapeutic agent for metabolic regulation .

Study 2: Anti-inflammatory Effects

In another study focusing on inflammation models, FDMPA was administered at varying doses (10 µM to 100 µM). The findings revealed a significant reduction in pro-inflammatory cytokines at lower doses, suggesting its utility in managing inflammatory conditions without inducing toxicity .

Study 3: Drug Development Applications

FDMPA has been explored as a building block for synthesizing novel pharmaceuticals. Its unique structure allows for modifications that enhance bioactivity against specific targets, particularly in cancer therapy and infectious diseases .

Metabolic Pathways Involvement

FDMPA is involved in several key metabolic pathways:

- Oxidation: Converts to 4-carboxy-2,6-dimethylphenyl acetate.

- Reduction: Forms 4-hydroxymethyl-2,6-dimethylphenyl acetate.

- Substitution Reactions: Engages in nucleophilic substitutions leading to various phenyl acetate derivatives.

Eigenschaften

IUPAC Name |

(4-formyl-2,6-dimethylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-4-10(6-12)5-8(2)11(7)14-9(3)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTIBBMRARODJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40535467 | |

| Record name | 4-Formyl-2,6-dimethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40535467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95306-94-8 | |

| Record name | 4-Formyl-2,6-dimethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40535467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.